molecular formula C22H24N2O3 B2468751 2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide CAS No. 852138-23-9

2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Cat. No.: B2468751
CAS No.: 852138-23-9
M. Wt: 364.445
InChI Key: RBDSFQREUXTRQW-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multiple steps. One common method involves the reaction of 2,3-dimethoxybenzoic acid with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits unique fluorescence characteristics and binding affinities, making it valuable for specific applications in fluorescence studies and drug development .

Properties

IUPAC Name

2,3-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-20-9-5-7-16(21(20)27-2)22(25)23-13-14-10-11-19-17(12-14)15-6-3-4-8-18(15)24-19/h5,7,9-12,24H,3-4,6,8,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDSFQREUXTRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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